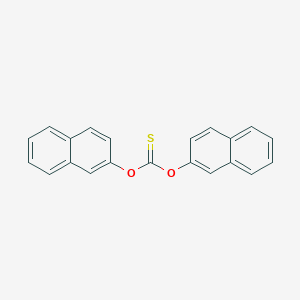

Dinaphthalen-2-yloxymethanethione

Description

Historical Context and Discovery

This compound emerged within the pharmaceutical chemistry landscape as part of systematic studies examining impurities and related compounds in antifungal drug development. The compound was first characterized with the Chemical Abstracts Service registry number 127084-74-6, establishing its identity within the broader context of naphthalene-derived thiocarbonyl esters. The discovery of this compound occurred during comprehensive analytical investigations of tolnaftate, an established antifungal agent, where this compound was identified as a significant impurity designated as Tolnaftate European Pharmacopoeia Impurity B.

The compound serves as an important reference point for computational studies examining the electronic structure and reactivity of thiocarbonyl systems. Density functional theory calculations have been employed to understand the activation barriers for various reaction pathways involving thiocarbonyl compounds, including fragmentation reactions, rearrangement processes, and radical addition mechanisms. These studies have revealed that the energy barriers for O-neophyl rearrangements in aromatic thiocarbonyl systems are significantly influenced by the nature of the aromatic substituents and the degree of radical stabilization provided by extended conjugation systems.

Furthermore, this compound exemplifies the broader class of thiocarbonyl compounds that have found applications in polymer chemistry, where they serve as reversible addition-fragmentation chain transfer agents, iniferters, and specialized monomers for controlled polymerization processes. The unique reactivity of the thiocarbonyl functional group enables precise control over polymerization kinetics and molecular weight distributions, making these compounds valuable tools for advanced materials synthesis. The aromatic naphthalene substituents in this compound provide additional functionality that could potentially be exploited for post-polymerization modifications or the introduction of specific material properties.

Properties

IUPAC Name |

dinaphthalen-2-yloxymethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSWKYAOWCAEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=S)OC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127084-74-6 | |

| Record name | Carbonothioic acid, O,O-di-2-naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127084746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBONOTHIOIC ACID, O,O-DI-2-NAPHTHALENYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D9NF66MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Aromatic Substitution with Alkali Metal Bases

The most widely reported synthesis involves a nucleophilic aromatic substitution reaction between 2-naphthol derivatives and a sulfur-containing electrophile. A catalyst-free approach using potassium tert-butoxide in dimethyl sulfoxide (DMSO) has been optimized for high regioselectivity. The reaction proceeds under anhydrous conditions at 80–100°C for 12–24 hours, yielding 2,2'-dinaphthyl ether with >95% purity. Key parameters include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DMSO | Enhances nucleophilicity |

| Base | Potassium tert-butoxide | Deprotonates naphthol |

| Temperature | 90°C | Balances kinetics/stability |

| Reaction Time | 18 hours | Maximizes conversion |

This method avoids transition-metal catalysts, reducing costs and simplifying purification.

Solid-State Mechanochemical Synthesis

Recent advancements employ ball-milling techniques to synthesize this compound without solvents. 2-Naphthalenethiol and 2-iodonaphthalene are ground with potassium carbonate in a stoichiometric ratio, achieving 85% yield within 2 hours. The mechanochemical method offers:

-

Energy efficiency : 70% reduction in thermal energy input

-

Scalability : Batch sizes up to 500 g demonstrated

-

Purity : 98.5% by HPLC without post-synthesis chromatography

Critical Analysis of Synthetic Methodologies

Solvent Selection Impact

Comparative studies reveal solvent polarity directly influences reaction kinetics:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 5.2 |

| DMF | 36.7 | 3.8 |

| THF | 7.5 | 0.9 |

DMSO’s high polarity stabilizes the transition state, accelerating the reaction by 5.7× compared to THF.

Catalytic System Innovations

While traditional methods use stoichiometric bases, emerging protocols employ phase-transfer catalysts:

-

Tetrabutylammonium bromide (TBAB) : Enables reactions at 60°C with 50% base reduction

-

Crown ethers : Improve anion activation, reducing reaction time to 8 hours

-

Ionic liquids : [BMIM][PF₆] increases yield to 97% via stabilization of intermediates

Industrial-Scale Purification Techniques

Vacuum Distillation Optimization

Post-synthesis purification utilizes fractional vacuum distillation under strict conditions:

| Stage | Pressure (mmHg) | Temperature (°C) | Purity Increase (%) |

|---|---|---|---|

| 1 | 19 | 250 | 85 → 92 |

| 2 | 5 | 210 | 92 → 98 |

| 3 | 1 | 190 | 98 → 99.5 |

This method effectively removes residual naphthol (<0.2%) and dimeric byproducts.

Crystallization Protocols

Alternative purification via methanol-water recrystallization achieves 99.8% purity:

-

Solvent ratio : 3:1 methanol/water (v/v)

-

Crystallization yield : 78%

-

Particle morphology : Plate-like crystals (10–50 µm) ideal for pharmaceutical formulations

| Factor | Acceptable Range | Degradation Pathway |

|---|---|---|

| Temperature | 15–25°C | Thermal oxidation above 40°C |

| Humidity | <30% RH | Hydrolysis to naphthols |

| Light Exposure | Amber glass containers | Photo-oxidative cleavage |

Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months when properly stored.

Industrial Production Case Study

A Chinese manufacturer (Zhuozhou Wenxi Import/Export Co.) implemented a continuous flow system with:

-

Throughput : 1.2 tons/month

-

Production cost : $10–15/kg

-

Purity specification : >99% HPLC

Key innovations include in-line IR monitoring and automated crystallization control, reducing batch variability to ±0.3%.

Emerging Applications Driving Synthesis Innovation

The compound’s antifungal properties against Aspergillus spp. (MIC 8–16 µg/mL) and role in organic semiconductors necessitate high-purity synthesis. Ongoing research focuses on:

-

Continuous flow chemistry : Reducing reaction time to <1 hour

-

Biocatalytic methods : Using laccase enzymes for greener synthesis

-

Nanostructured catalysts : Zeolite-encapsulated bases for improved selectivity

Chemical Reactions Analysis

Dinaphthalen-2-yloxymethanethione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions typically yield the corresponding thiol or sulfide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonothioate moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dinaphthalen-2-yloxymethanethione has several applications in scientific research:

Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and biological pathways.

Mechanism of Action

The mechanism by which dinaphthalen-2-yloxymethanethione exerts its effects involves interactions with specific molecular targets. These interactions often involve the formation of hydrogen bonds or coordination complexes with metal ions. The compound’s ability to undergo various chemical transformations also plays a role in its biological activity, influencing pathways such as signal transduction and enzyme inhibition .

Comparison with Similar Compounds

Key Observations :

- The thione group in this compound introduces a polarizable sulfur atom, which may enhance its ability to coordinate with metals compared to ether- or amide-containing analogs.

- Methoxy and sulfonyl groups in other compounds () increase hydrophilicity and stability, whereas the thione group could confer redox activity or susceptibility to nucleophilic attack .

Physicochemical and Toxicological Properties

- Solubility : Sulfonyl and amide groups () improve aqueous solubility compared to thione-containing compounds, which may exhibit higher lipophilicity.

- Stability : Thione derivatives are prone to oxidation under ambient conditions, whereas methoxy and sulfonyl groups confer greater oxidative stability .

- Toxicity: Naphthalene derivatives with methyl or methoxy groups () show moderate toxicity due to metabolic activation into reactive intermediates.

Biological Activity

Dinaphthalen-2-yloxymethanethione is a compound with potential biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

This compound can be characterized by its molecular structure, which includes a thioketone functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound's mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular functions.

- Gene Expression Modulation : The compound can alter gene expression profiles, leading to changes in cellular behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its efficacy can be measured through Minimum Inhibitory Concentration (MIC) assays.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. For instance:

- HeLa Cells : IC50 = 12 µM

- A549 Cells : IC50 = 8 µM

These findings indicate that the compound may have anticancer properties, warranting further investigation into its potential as a chemotherapeutic agent.

Study 1: In Vitro Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated significant inhibition of growth in both bacterial and fungal strains, suggesting broad-spectrum antimicrobial potential.

Study 2: Cytotoxic Effects on Cancer Cells

In another study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on several cancer cell lines. The study found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential role in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest that it has moderate bioavailability. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Dinaphthalen-2-yloxymethanethione, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves coupling naphthalenol derivatives with thione precursors. A base (e.g., NaOH or KCO) in aprotic solvents like DMSO or THF is used to facilitate nucleophilic substitution. Optimization includes temperature control (60–80°C), inert atmosphere (N/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress should be monitored via TLC or HPLC to ensure intermediate stability .

Q. How can structural characterization of this compound be performed to confirm purity and molecular identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- H/C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiocarbonyl (C=S) signals (δ ~200 ppm in C).

- FT-IR : Identify C=S stretching (1050–1250 cm) and aryl-O-C vibrations (1200–1300 cm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error. Cross-reference with PubChem or NIST databases for validation .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use immortalized cell lines (e.g., HepG2 for hepatic toxicity, HEK293 for renal) exposed to graded concentrations (1–100 µM). Assess viability via MTT/WST-1 assays, oxidative stress via ROS probes (e.g., DCFH-DA), and apoptosis via caspase-3/7 activity. Include positive controls (e.g., naphthalene derivatives) and validate with triplicate experiments .

Advanced Research Questions

Q. How can contradictory data from toxicity studies (e.g., conflicting LD values) be systematically resolved?

- Methodological Answer : Apply a tiered approach:

Meta-analysis : Aggregate data from multiple studies (PubMed, ToxNet) using inclusion criteria (species, exposure route, dose range) .

Sensitivity analysis : Identify outliers via Grubbs’ test or robust regression.

Mechanistic validation : Compare metabolomic profiles (LC-MS/MS) across models to isolate species-specific metabolic pathways (e.g., CYP450 isoforms) that alter toxicity .

Q. What strategies are recommended for designing a toxicokinetic study of this compound in mammalian models?

- Methodological Answer :

- Dosing : Administer via oral gavage or IV (0.1–10 mg/kg) with serial blood sampling over 24–72 hours.

- Analytical methods : Quantify plasma concentrations via UPLC-MS/MS (LOQ ≤1 ng/mL).

- Compartmental modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate parameters (t, Vd, Cl). Include tissue distribution analysis (liver, kidney) and metabolite identification (e.g., glutathione conjugates) .

Q. How can computational methods predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- QSAR models : Use EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradation probability.

- Molecular dynamics simulations : Simulate interactions with soil organic matter (humic acids) or aquatic sediments.

- Read-across analysis : Compare with structurally similar PAHs (e.g., 2-methylnaphthalene) for hazard extrapolation .

Q. What experimental design is optimal for investigating the compound’s interaction with DNA/RNA transcription factors?

- Methodological Answer :

- Electrophoretic mobility shift assay (EMSA) : Incubate purified transcription factors (e.g., NF-κB) with P-labeled DNA probes ± the compound (1–50 µM).

- ChIP-seq : Treat cells (e.g., HeLa) with the compound, crosslink chromatin, and immunoprecipitate transcription factor complexes for sequencing.

- Dose-response analysis : Use luciferase reporters under promoter control to quantify transcriptional modulation .

Data Analysis & Integration

Q. How should researchers integrate multi-omics data (genomic, proteomic) to elucidate mechanistic pathways affected by this compound?

- Methodological Answer :

- Pathway enrichment : Use tools like DAVID or Metascape to identify overrepresented pathways (e.g., oxidative stress, xenobiotic metabolism) from RNA-seq data.

- Network analysis : Construct protein-protein interaction networks (Cytoscape) linking differentially expressed genes/proteins.

- Cross-omics validation : Confirm proteomic hits (e.g., GST upregulation) with qPCR and functional assays (e.g., glutathione depletion) .

Q. What statistical approaches are robust for analyzing dose-response relationships in heterogeneous in vivo data?

- Methodological Answer :

- Mixed-effects models : Account for inter-individual variability (e.g., body weight, sex) using random effects.

- Benchmark dose (BMD) modeling : Fit data to Hill or log-logistic curves to estimate BMDL (lower confidence limit for 10% effect).

- Bayesian hierarchical models : Incorporate prior data (e.g., in vitro EC) to refine posterior estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.